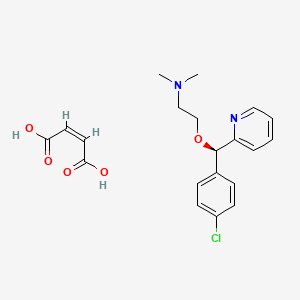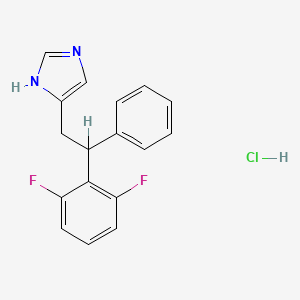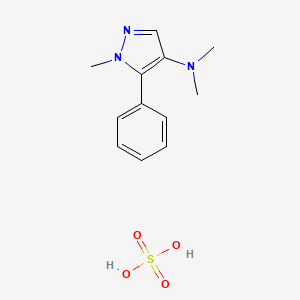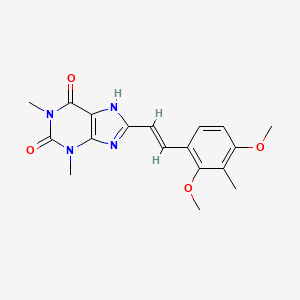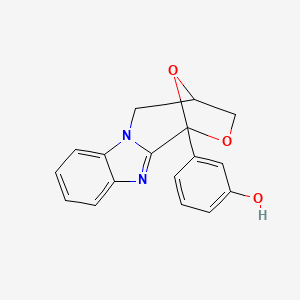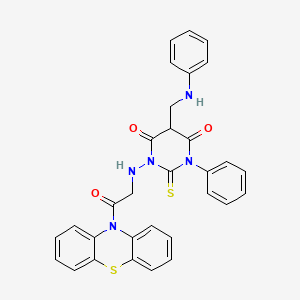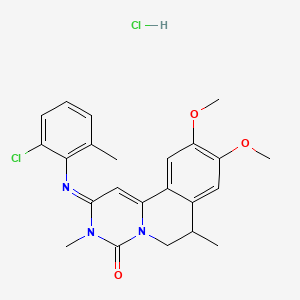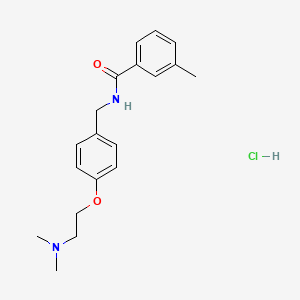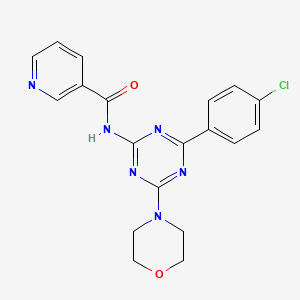
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a pyridinecarboxamide group, a chlorophenyl group, and a morpholinyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and 3-pyridinecarboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are investigated for their potential as enzyme inhibitors.
Triazine derivatives: A broad class of compounds with diverse applications in medicine, agriculture, and industry.
Uniqueness
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85633-10-9 |
|---|---|
Molecular Formula |
C19H17ClN6O2 |
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c20-15-5-3-13(4-6-15)16-22-18(24-17(27)14-2-1-7-21-12-14)25-19(23-16)26-8-10-28-11-9-26/h1-7,12H,8-11H2,(H,22,23,24,25,27) |
InChI Key |
HAPHLJQDHZDXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


